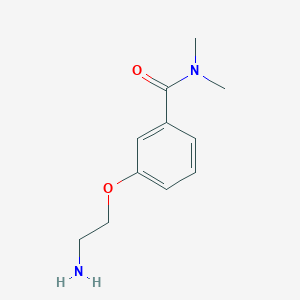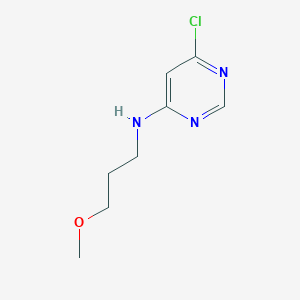![molecular formula C6H5ClN4O B1437737 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1211533-31-1](/img/structure/B1437737.png)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Vue d'ensemble
Description
“5-Chloro-1H-pyrazolo[4,3-D]pyrimidine” is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Applications De Recherche Scientifique
Pharmaceutical Research: Potential Kinase Inhibition
This compound is being explored for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including the regulation of cell cycle, metabolism, and apoptosis. Inhibitors that can modulate kinase activity are valuable in the treatment of diseases such as cancer, where abnormal kinase activity is often observed .
Biochemical Studies: Enzyme Activity Modulation
Researchers are investigating the use of this compound in biochemical assays to study enzyme activity. By binding to the active sites of enzymes, it can help in understanding the structure-activity relationship and the mechanism of enzyme action .
Material Science: Organic Electronic Components
In the field of material science, this compound’s structural properties are being utilized to develop organic electronic components. Its molecular framework offers potential for creating organic semiconductors, which are essential for flexible electronics .
Chemical Synthesis: Building Block for Heterocycles
The compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Heterocycles are a fundamental component of many pharmaceuticals and agrochemicals, making this compound valuable for synthetic organic chemistry .
Molecular Biology: DNA-Protein Interaction Studies
Due to its potential to interact with DNA, this compound is used in molecular biology research to study DNA-protein interactions. Such studies are crucial for understanding genetic regulation and the development of gene therapies .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound is used as a standard in chromatography to help identify and quantify similar compounds in mixtures. Its unique retention time and spectral properties make it an ideal reference material .
Neuroscience: Neurotransmitter Receptor Research
The compound’s ability to bind to certain neurotransmitter receptors is being studied in neuroscience. This research could lead to the development of new treatments for neurological disorders .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, the compound’s reactivity is being harnessed to study pollutant degradation pathways. Understanding how such compounds break down in the environment can inform the development of better waste management strategies .
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory activity results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one affects the cell cycle progression . Specifically, it leads to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one leads to significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of cell lines such as MCF-7 and HCT-116 .
Propriétés
IUPAC Name |
5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVALVXRWWOOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)





![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)


![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)

![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)